Product packaging for 2-chloro-2-phenylacetyl chloride(Cat. No.:CAS No. 2912-62-1)

2-chloro-2-phenylacetyl chloride

Cat. No.: B1585456
CAS No.: 2912-62-1
M. Wt: 189.04 g/mol
InChI Key: FGEAOSXMQZWHIQ-UHFFFAOYSA-N
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Description

Significance and Research Context of 2-Chloro-2-phenylacetyl Chloride in Synthetic Chemistry

The significance of this compound in synthetic chemistry stems from its ability to introduce the 2-chloro-2-phenylacetyl moiety into a wide range of substrates. This functionality is a valuable building block for the synthesis of various organic compounds, including pharmaceutical intermediates and specialized polymers. chemicalbook.com

The compound's utility is demonstrated in its application as an acylating agent. For instance, it has been used in the acylation of cellulose (B213188) to create cellulose-based macro-initiators. This process allows for the modification of natural polymers to impart desired properties.

In the realm of pharmaceutical research, this compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity. guidechem.com Its reaction with amines, for example, leads to the formation of amides which are common scaffolds in drug discovery. A notable application is in the synthesis of α-chlorophenylacetic acid (CPAA). chemicalbook.comchemicalbook.com It has also been utilized in the preparation of chloro-telechelic macroinitiators. chemicalbook.comchemicalbook.com

The study and application of acyl chlorides, in general, have been fundamental to the advancement of organic chemistry since the 19th century. solubilityofthings.com The development of methods to convert carboxylic acids into more reactive acyl chlorides, using reagents like thionyl chloride (SOCl₂) and phosphorus chlorides (PCl₃ and PCl₅), was a pivotal step that enabled a vast array of subsequent chemical transformations. libretexts.orgbyjus.com

While the specific timeline of the first synthesis of this compound is not extensively documented in readily available historical records, the methodologies for its creation are based on these well-established principles of organic synthesis. The broader context of its use can be traced through patent literature, such as a 1963 patent that describes the synthesis of related sulfenyl chlorides from phenylacetic acid derivatives, highlighting the exploration of this class of compounds in industrial and research applications during that era.

The continued interest in this compound is evident from its ongoing use in contemporary research, where its unique reactivity is harnessed to create novel molecules with specific functionalities.

Interactive Table 2: Selected Research Applications of this compound

ApplicationReactant(s)Product TypeResearch FocusReference
Synthesis of α-chlorophenylacetic acid (CPAA)WaterCarboxylic AcidIntermediate Synthesis chemicalbook.comchemicalbook.com
Preparation of chloro-telechelic macroinitiatorsHydroxyl-terminated polymersPolymerPolymer Modification chemicalbook.comchemicalbook.com
Acylation of AminesVarious aminesAmidesPharmaceutical Scaffolds guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O B1585456 2-chloro-2-phenylacetyl chloride CAS No. 2912-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-phenylacetyl chloride
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEAOSXMQZWHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951710
Record name Chloro(phenyl)acetyl chloride
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2912-62-1
Record name α-Chlorobenzeneacetyl chloride
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Record name Chloro(phenyl)acetyl chloride
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Record name Chloro(phenyl)acetyl chloride
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Record name Chloro(phenyl)acetyl chloride
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Record name CHLORO(PHENYL)ACETYL CHLORIDE
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Synthetic Methodologies and Chemical Transformations of 2 Chloro 2 Phenylacetyl Chloride

Direct Synthesis Routes for 2-Chloro-2-phenylacetyl Chloride

Direct synthesis routes aim to produce this compound from readily available phenylacetic acid precursors through efficient chlorination and acylation steps.

Synthesis from Phenylacetic Acid Derivatives

The most common starting material for the synthesis of this compound is phenylacetic acid and its derivatives. These methods involve the selective chlorination of the α-carbon.

A highly efficient method for the α-selective chlorination of phenylacetic acid involves the use of catalytic phosphorus trichloride (PCl₃) and trichloroisocyanuric acid (TCCA) under solvent-free conditions. nih.govrsc.org This reaction proceeds rapidly and provides the desired α-chlorinated products in high yields. nih.gov The mechanism is analogous to the Hell-Volhard-Zelinsky (HVZ) reaction, where PCl₃ initially converts a small amount of the carboxylic acid into the corresponding acyl chloride. rsc.orgunimi.it This acyl halide then enolizes, and the enol form is halogenated at the α-carbon by TCCA, which serves as an electrophilic chlorine source. rsc.orgnih.gov The resulting α-chloro acyl halide can then react with the excess carboxylic acid to produce the α-chlorophenylacetic acid and regenerate the catalytic acyl halide. rsc.orgunimi.it The final α-chlorophenylacetic acid can then be converted to the target acyl chloride, this compound, using standard chlorinating agents like thionyl chloride or oxalyl chloride. This method is particularly effective for phenylacetic acids with electron-withdrawing or weakly electron-donating para-substituents. nih.govrsc.org However, substrates with strongly activating para-substituents are not suitable as they lead to complex product mixtures due to competing electrophilic aromatic substitution. nih.gov

Table 1: α-Chlorination of Substituted Phenylacetic Acids using TCCA/PCl₃

Starting Phenylacetic Acid Reaction Temp. (°C) Isolated Yield of α-chlorophenylacetic acid (%)
Phenylacetic acid 60 83
4-Nitrophenylacetic acid 80 95
4-Cyanophenylacetic acid 80 92
4-Chlorophenylacetic acid 60 94
4-Methylphenylacetic acid 60 90

Data sourced from Morano, C., et al. (2025). rsc.org

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Phenylacetic acid can be readily converted to phenylacetyl chloride by reaction with thionyl chloride (SOCl₂). chem960.com In this procedure, phenylacetic acid is typically heated, often under reflux, with an excess of thionyl chloride. prepchem.com The reaction produces the desired phenylacetyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride. After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude phenylacetyl chloride, which can be further purified. prepchem.com Oxalyl chloride is another effective reagent for this transformation, often yielding products of high purity. mdma.chbrainly.in This phenylacetyl chloride can then undergo a subsequent α-chlorination step to yield this compound.

Halogenation Approaches Utilizing Chlorinating Agents (e.g., Molecular Chlorine, N-Chlorosuccinimide)

Halogenation reactions are central to introducing halogen atoms into organic molecules. wikipedia.orgmt.com The classic method for α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction, which traditionally uses molecular bromine or chlorine with a catalytic amount of phosphorus trihalide. rsc.orgnih.gov In the context of producing this compound, this would involve reacting phenylacetic acid with chlorine gas and a catalyst like PCl₃. The reaction proceeds through the formation of an acyl chloride intermediate, which is then chlorinated at the alpha position. rsc.org

N-Chlorosuccinimide (NCS) is a versatile and easier-to-handle chlorinating agent used for various electrophilic and radical chlorinations. organic-chemistry.org It can be used for the chlorination of activated aromatic rings and for benzylic C-H bond chlorination under visible light photocatalysis. organic-chemistry.orgcommonorganicchemistry.com For the synthesis of this compound, NCS can serve as the chlorine source for the α-chlorination of a pre-formed phenylacetyl chloride or directly on phenylacetic acid under conditions that promote α-halogenation.

Preparation of this compound from Corresponding Carboxylic Acids

An alternative strategy begins with carboxylic acids that already possess a functional group at the alpha position, such as a hydroxyl group. Mandelic acid (2-hydroxy-2-phenylacetic acid) is a key precursor in this approach. The synthesis involves the substitution of the hydroxyl group with a chlorine atom, followed by the conversion of the carboxylic acid group to an acyl chloride.

One established method involves reacting mandelic acid with phosphorus pentachloride (PCl₅). orgsyn.org This single reagent can effect both the conversion of the hydroxyl group to a chloride and the carboxylic acid to an acid chloride, although subsequent hydrolysis is often mentioned to isolate the α-chlorophenylacetic acid. orgsyn.org

A more controlled, two-step procedure is also common. First, the hydroxyl group of mandelic acid or its ester, ethyl mandelate, is replaced by chlorine. This can be achieved by reacting ethyl mandelate with thionyl chloride (SOCl₂). prepchem.com The resulting ethyl 2-chloro-2-phenylacetate is then hydrolyzed, typically using a mixture of acetic acid and hydrochloric acid, to yield 2-chloro-2-phenylacetic acid. orgsyn.orgprepchem.com Finally, this α-chlorinated carboxylic acid is converted to the target acyl chloride, this compound, using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.

Multistep Synthetic Sequences Incorporating this compound

This compound and its derivatives are valuable intermediates in multistep syntheses due to the reactivity of the acyl chloride group, which allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

A notable example is the synthesis of the rodenticide Chlorophacinone. google.com In this multi-step sequence, mandelic acid is first reacted with chlorobenzene to produce 2-(4-chlorophenyl)-2-phenylacetic acid. This substituted carboxylic acid is then converted into its corresponding acid chloride, 2-chloro-2-(4-chlorophenyl)phenylacetyl chloride, using a chlorinating agent like oxalyl chloride in an aprotic solvent. google.com This reactive acyl chloride intermediate then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation reaction with 1,3-indanedione to yield the final product, Chlorophacinone. google.com This synthesis highlights the utility of this compound derivatives as key building blocks for constructing more complex molecular architectures.

Mechanistic Investigations of Reactions Involving 2 Chloro 2 Phenylacetyl Chloride

Nucleophilic Acyl Substitution Mechanisms

The reactions of 2-chloro-2-phenylacetyl chloride are predominantly governed by nucleophilic acyl substitution, a class of reactions central to the chemistry of carboxylic acid derivatives. This process involves the replacement of the chloride, a good leaving group, by a nucleophile. The general mechanism proceeds through a two-step sequence known as addition-elimination. In the initial addition step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion and the reformation of the carbon-oxygen double bond.

Pathways of Nucleophilic Attack on the Carbonyl Carbon of this compound by Diverse Nucleophiles

The carbonyl carbon of this compound is highly susceptible to attack by a wide range of nucleophiles due to the significant partial positive charge induced by the electronegative oxygen and chlorine atoms. Nucleophiles, which are electron-rich species, are thus readily attracted to this electrophilic center.

The nature of the nucleophile dictates the specifics of the reaction pathway. Strong, negatively charged nucleophiles, such as alkoxides or hydroxides, readily attack the carbonyl carbon. For instance, the reaction with a hydroxide (B78521) ion leads to the formation of a tetrahedral intermediate which then expels the chloride ion to yield the corresponding carboxylic acid.

Neutral nucleophiles, such as water, alcohols, and amines, also readily react with this compound. In the case of neutral nucleophiles, a subsequent deprotonation step is typically required. For example, in the reaction with an alcohol, the alcohol molecule adds to the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of a chloride ion and then deprotonation to yield an ester.

The aminolysis of phenylacetyl chlorides, which are structurally similar to this compound, has been studied in detail. The reactions with anilines and N,N-dimethylanilines in acetonitrile (B52724) are proposed to proceed through an associative SN2-like mechanism, involving a single transition state rather than a distinct tetrahedral intermediate. This is supported by the observed Hammett equation parameters.

Characterization of Addition-Elimination Pathways in Reactivity

The addition-elimination mechanism is a hallmark of nucleophilic acyl substitution reactions. The first step, the addition of the nucleophile to the carbonyl carbon, is typically the rate-determining step. This addition breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

The second step is the elimination of the leaving group, which in this case is the chloride ion. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion is expelled. The stability of the leaving group is a crucial factor in the reactivity of acyl chlorides; chloride is an excellent leaving group as it is the conjugate base of a strong acid (HCl).

Influence of the Alpha-Chlorine Atom on Reactivity and Electrophilic Character

The presence of the chlorine atom on the alpha-carbon (the carbon adjacent to the carbonyl group) significantly influences the reactivity and electrophilic character of this compound. This influence is primarily due to the electron-withdrawing inductive effect of the chlorine atom.

The alpha-chlorine atom increases the electrophilicity of the carbonyl carbon. By withdrawing electron density from the carbonyl group, the chlorine atom makes the carbonyl carbon even more electron-deficient and therefore more susceptible to nucleophilic attack. This is consistent with the observed order of reactivity in the methanolysis of acetyl and chloroacetyl chlorides, where chloroacetyl chloride reacts faster than acetyl chloride.

The alpha-chlorine atom also plays a role in the subsequent reactions of the products. For example, the product of the reaction of this compound with an amine would be a 2-chloro-2-phenylacetamide (B1267471) derivative. The alpha-chlorine in this product can itself be a site for further nucleophilic substitution, although this is outside the scope of the initial acyl substitution reaction.

Reaction Kinetics and Solvent Effects on this compound Reaction Mechanisms

The kinetics of reactions involving this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the phenyl ring.

Kinetic studies on the aminolysis of substituted phenylacetyl chlorides with anilines and N,N-dimethylanilines in acetonitrile have provided valuable insights into the reaction mechanism. The reactions were found to follow second-order kinetics, being first order in both the acyl chloride and the amine. The rates of these reactions were measured at -15.0 °C.

The following table presents the second-order rate constants (k2) for the reaction of various substituted phenylacetyl chlorides with different anilines in acetonitrile at -15.0 °C.

Table 1: Second-Order Rate Constants (k2 / dm3 mol-1 s-1) for the Reactions of Y-Phenylacetyl Chlorides with X-Anilines in Acetonitrile at -15.0 °C

YX=p-CH3OX=p-CH3X=HX=p-ClX=m-ClX=m-NO2X=p-NO2
p-CH3O 72.532.711.73.530.9180.1040.038
p-CH3 63.829.110.53.210.8310.0960.035
H 93.343.115.64.841.280.1490.054
p-Cl 14869.825.58.042.170.2550.093
p-NO2 71135313444.512.41.540.573

Data sourced from Lee et al. (1998).

The activation parameters for the reaction of phenylacetyl chloride with various anilines in acetonitrile were also determined.

Table 2: Activation Parameters for the Reactions of Phenylacetyl Chloride with X-Anilines in Acetonitrile

XΔH‡ (kcal mol-1)-ΔS‡ (cal mol-1 K-1)
p-Cl 5.2032
m-Cl 5.4133
p-NO2 5.3045

Data sourced from Lee et al. (1998).

The low activation enthalpies (ΔH‡) and large negative activation entropies (-ΔS‡) are consistent with an associative SN2 mechanism.

Solvolysis Mechanisms and Kinetic Studies of this compound Derivatives

The solvolysis of acyl chlorides, including derivatives of phenylacetyl chloride, often exhibits a competition between two main mechanistic pathways: the addition-elimination mechanism and an ionization (SN1-like) mechanism. The dominant pathway is highly dependent on the solvent composition.

Studies on the solvolysis of phenylacetyl chloride have shown a change from an addition-elimination mechanism in pure ethanol (B145695) to an ionization mechanism in aqueous ethanol solutions with less than 80% ethanol. This shift is attributed to the increased ionizing power of the more aqueous solvents, which can better stabilize the acylium ion intermediate formed in the ionization pathway.

In contrast, the solvolysis of chloroacetyl chloride in ethanol/water and methanol (B129727)/water mixtures is best explained by competing third-order mechanisms where one solvent molecule acts as a nucleophile and another as a general base, which is characteristic of the addition-elimination pathway.

The methanolysis of phenylacetyl chlorides in methanol-acetonitrile mixtures has been shown to proceed via an associative SN2 mechanism. The reaction is entropy-controlled, which is consistent with a highly ordered transition state.

Regioselectivity and Site-Specificity in Reactions of this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound, the primary site of nucleophilic attack is the highly electrophilic carbonyl carbon. This site-specificity is a fundamental aspect of its reactivity in nucleophilic acyl substitution reactions.

While the carbonyl carbon is the primary reaction site, the presence of the alpha-chlorine introduces the possibility of other reactions. However, under typical conditions for nucleophilic acyl substitution, the reaction at the carbonyl carbon is overwhelmingly favored.

An interesting example of regioselectivity involving this compound is in the acylation of molecules with multiple nucleophilic sites, such as cellulose (B213188). In the homogeneous acylation of cellulose, the reactivity of the different hydroxyl groups can vary. While specific data for this compound is not provided in the search results, studies on similar acylation reactions of cellulose show a preference for the C6 hydroxyl group.

Fragmentation Mechanisms of this compound Molecular Ions in Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. The fragmentation of this compound under electron impact (EI) ionization would be expected to be dictated by the presence of the phenyl group, the chlorine atom, and the acyl chloride functionality.

Upon ionization, a molecular ion (M⁺•) is formed. The fragmentation of this ion will likely proceed through several characteristic pathways, driven by the stability of the resulting fragments. The presence of a chlorine atom is notable due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in characteristic M and M+2 peaks for chlorine-containing fragments. miamioh.edu

A primary fragmentation pathway for acyl chlorides is the cleavage of the carbon-chlorine bond to lose a chlorine radical, resulting in the formation of an acylium ion. For this compound, this would lead to the formation of the 2-chloro-2-phenylacetylium ion.

Another significant fragmentation process is α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org In this molecule, two α-cleavages are possible:

Cleavage of the C-C bond between the carbonyl group and the phenyl-substituted carbon. This would result in the formation of a benzoyl-type cation and a chloro-substituted radical.

Loss of the entire chloro-phenylmethyl group as a radical to form the COCl⁺ ion.

The presence of the phenyl group will strongly influence the fragmentation. The formation of a stable tropylium (B1234903) ion (C₇H₇⁺) is a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety. This can occur through rearrangement and cleavage of the molecular ion or fragment ions.

Furthermore, the loss of small, stable neutral molecules such as HCl or CO is a common fragmentation pathway. miamioh.edu For instance, the molecular ion could undergo rearrangement to eliminate HCl.

Table 2: Plausible Fragmentation Pathways and Major Fragment Ions of this compound in Mass Spectrometry

m/z (Mass-to-Charge Ratio)Proposed Fragment IonPlausible Fragmentation Pathway
[M]⁺•C₈H₆Cl₂O⁺•Molecular Ion
[M-Cl]⁺C₈H₆ClO⁺Loss of a chlorine radical from the molecular ion.
[M-COCl]⁺C₇H₆Cl⁺α-cleavage with loss of the COCl radical.
[C₆H₅CHCl]⁺C₇H₆Cl⁺Cleavage of the C-C bond adjacent to the carbonyl group.
[C₆H₅CO]⁺C₇H₅O⁺α-cleavage with rearrangement and loss of HCl.
[C₇H₇]⁺C₇H₇⁺Formation of the stable tropylium ion through rearrangement.
[C₆H₅]⁺C₆H₅⁺Phenyl cation.
[COCl]⁺COCl⁺α-cleavage with loss of the phenylmethyl radical.

Stereochemical Aspects and Stereoselective Applications of 2 Chloro 2 Phenylacetyl Chloride

Chirality and Enantiomeric Forms of 2-Chloro-2-phenylacetyl Chloride

This compound possesses a chiral center at the alpha-carbon (the carbon atom bonded to the phenyl group, the chlorine atom, and the carbonyl group). This carbon atom is attached to four different substituent groups: a phenyl group, a chlorine atom, a hydrogen atom, and a chlorocarbonyl group. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R)-2-chloro-2-phenylacetyl chloride and (S)-2-chloro-2-phenylacetyl chloride based on the Cahn-Ingold-Prelog priority rules. While the individual enantiomers have identical physical properties such as boiling point and density, they rotate plane-polarized light in equal but opposite directions. Commercially, the compound is most commonly available as a racemic mixture, denoted as (±)-2-chloro-2-phenylacetyl chloride, containing equal amounts of the (R) and (S) enantiomers. sigmaaldrich.com The existence of these stable enantiomeric forms is the basis for the compound's utility in stereoselective synthesis.

Utilization of Racemic this compound in Chiral Synthesis

Racemic this compound serves as a valuable tool in chiral synthesis, primarily through its reaction with enantiomerically pure substrates. When the racemic acyl chloride reacts with a single enantiomer of a chiral alcohol or amine, it forms a mixture of two diastereomeric products.

For instance, the acylation of an enantiopure amine, such as (S)-1-(3,4-dimethoxyphenyl)propan-2-amine, with racemic this compound results in two diastereomeric amides: (R)-2-chloro-N-((S)-1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide and (S)-2-chloro-N-((S)-1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide. ambeed.com Unlike enantiomers, diastereomers have different physical properties (e.g., melting points, boiling points, and solubility) and can be separated using standard laboratory techniques like column chromatography or crystallization. Once separated, the desired diastereomer can be carried forward in a synthesis, or the chiral auxiliary can be cleaved to yield an enantiomerically enriched product. This strategy provides a classic and effective method for introducing a new stereocenter or for resolving a racemic substrate.

Diastereoselective Reactions Influenced by this compound

Diastereoselective reactions involve the preferential formation of one diastereomer over another. The stereocenter in this compound can influence the stereochemical outcome of its reactions with other chiral molecules, a phenomenon that is highly dependent on both the substrate structure and the reaction conditions.

Impact of Substrate Structure on Diastereoselectivity in Acylation Reactions (e.g., with Substituted Cyclohexanols)

The structure of the substrate plays a pivotal role in determining the degree and sense of diastereoselectivity during acylation. Studies on the reaction of racemic acyl chlorides with trans-2-substituted-cyclohexanols have demonstrated that the nature of the substituent at the C-2 position significantly influences the stereochemical outcome. nih.govurfu.ru

In these reactions, the substituent on the cyclohexanol (B46403) ring can direct the approach of the acyl chloride. For example, research has shown that the presence of a nucleophilic group on the second carbon of the cyclohexanol can lead to the preferential formation of one diastereomer. nih.gov This is often rationalized by a proposed "bait-and-hook" mechanism, where the substituent provides intramolecular assistance to the acylation of the adjacent hydroxyl group. The size and electronic nature of this substituent are key factors in modulating the transition state energies, thereby dictating the diastereomeric ratio of the resulting ester products.

Role of Achiral Catalysts in Modulating Stereochemical Outcomes with this compound

Interestingly, achiral catalysts can have a profound and sometimes surprising effect on the stereochemical course of reactions involving racemic this compound. The addition of a simple achiral catalyst can not only accelerate the reaction but can also alter or even completely reverse the diastereoselectivity. nih.govurfu.ru

A prominent example is the acylation of trans-2-substituted cyclohexanols. In the absence of a catalyst, the reaction may favor one diastereomer. However, the addition of an achiral tertiary amine, such as pyridine (B92270) or diisopropylethylamine, can lead to the preferential formation of the opposite diastereomer. nih.govbeilstein-journals.org This reversal is a remarkable finding, as achiral additives are not typically expected to invert stereochemical preference. The proposed explanation involves a change in the reaction mechanism. The amine can act as an acyl-transfer catalyst, forming a highly reactive acylammonium intermediate. This new reactive species alters the geometry of the transition state, leading to the observed reversal in diastereoselectivity. This highlights that even simple, achiral molecules can be used to control complex stereochemical outcomes. urfu.rubeilstein-journals.org

Table 1: Effect of Pyridine on Diastereoselectivity in the Acylation of trans-2-substituted Cyclohexanols (Illustrative data based on findings for similar racemic acyl chlorides)

trans-2-Substituent (on Cyclohexanol)CatalystMajor Diastereomer Formed
p-TolylsulfanylNoneDiastereomer A
p-TolylsulfanylPyridineDiastereomer B (Reversal)
MethylNoneDiastereomer C
MethylPyridineDiastereomer C (No Reversal)

This table illustrates the principle that the reversal of diastereoselectivity is dependent on the substrate structure, as reported in studies with analogous acyl chlorides. nih.govbeilstein-journals.org

Enantioselective Synthesis Strategies Involving Chiral this compound (e.g., (2R)-2-Chloro-2-phenylacetyl Chloride)

Beyond diastereoselective reactions, enantiomerically pure forms of this compound, such as (2R)- or (2S)-2-chloro-2-phenylacetyl chloride, are powerful reagents for enantioselective synthesis. The primary strategy employing these chiral acylating agents is kinetic resolution.

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of its enantiomers with a chiral reagent. When a racemic substrate, for instance, a racemic alcohol or amine, is treated with a sub-stoichiometric amount of an enantiopure acyl chloride like (2R)-2-chloro-2-phenylacetyl chloride, the two enantiomers of the substrate will react at different rates.

The (2R)-acyl chloride will acylate one enantiomer of the substrate faster than the other due to more favorable steric and electronic interactions in the diastereomeric transition state. This difference in reaction rates allows for the separation of the mixture. If the reaction is stopped at approximately 50% conversion, one can isolate the acylated product, which will be enriched in one diastereomer, and the unreacted starting material, which will be enriched in the slower-reacting enantiomer. This method is a cornerstone of asymmetric synthesis for obtaining optically active compounds. nih.govurfu.ru While specific documented use of (2R)-2-chloro-2-phenylacetyl chloride can be difficult to find, the principle is widely applied with various chiral acylating agents for the effective resolution of racemic alcohols and amines. nih.govbeilstein-journals.org

Advanced Applications of 2 Chloro 2 Phenylacetyl Chloride in Organic Synthesis

General Utility as a Versatile Acylating Agent

The primary utility of 2-chloro-2-phenylacetyl chloride stems from its function as a potent acylating agent. guidechem.com The acyl chloride group (–COCl) is highly electrophilic, readily reacting with nucleophiles such as alcohols, amines, and thiols. This reactivity facilitates the introduction of the 2-chloro-2-phenylacetyl moiety into various molecular scaffolds. guidechem.com This process, known as acylation, is fundamental in organic synthesis for creating esters, amides, and thioesters, thereby forming new chemical bonds and constructing more complex molecules. guidechem.com The compound's ability to introduce both chloro and phenyl functional groups in a single step makes it an efficient reagent for building molecular complexity. guidechem.com It is also a key reagent for the dehydrohalogenation of ketones. pharmaffiliates.com

Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds

The unique chemical properties of this compound make it a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds and biologically active molecules. guidechem.com

One of the most significant applications of this compound is its role as a direct precursor in the synthesis of α-chlorophenylacetic acid (CPAA). chemicalbook.comsigmaaldrich.comchemicalbook.com CPAA and its derivatives are valuable synthons—versatile building blocks—for creating a wide array of more complex molecules. rsc.org The conversion is typically achieved through the hydrolysis of the acyl chloride group.

α-Chlorocarboxylic acids like CPAA are important in medicinal chemistry because the chlorine atom can be displaced by various nucleophiles to introduce different functionalities, giving access to α-hydroxy, α-amino, and α-mercapto acids. rsc.org These resulting molecules are often key components of pharmaceutically active compounds.

Table 1: Key Intermediates and their Roles

Compound Role
This compound Starting reagent, acylating agent
α-Chlorophenylacetic acid (CPAA) Versatile synthetic intermediate

This table summarizes the function of key compounds in the synthetic pathways discussed.

The phenylacetic acid framework, which forms the core of this compound, is a common structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs). By using this compound or its derivatives, chemists can synthesize novel hybrid molecules with potentially enhanced anti-inflammatory properties. For instance, derivatives of 2-[(2,6-dichloroanilino) phenyl]acetic acid have been synthesized and shown to possess significant anti-inflammatory and analgesic activity, with some compounds showing efficacy comparable to the standard drug diclofenac (B195802) but with reduced ulcerogenic effects. nih.gov The synthesis often involves creating derivatives like oxadiazoles, triazoles, and thiadiazoles from the initial phenylacetic acid structure. nih.gov These studies demonstrate that modifying the core structure can lead to compounds with improved pharmacological profiles, potentially by inhibiting lipid peroxidation in the gastric mucosa. nih.gov

Thiazolidinones are a class of heterocyclic compounds that have attracted considerable attention due to their wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The synthesis of substituted thiazolidinones can be achieved through the reaction of a Schiff base (an imine) with a compound containing a reactive methylene (B1212753) group and a thiol, such as thioglycolic acid. nih.gov

While not a direct reagent in the classical thiazolidinone ring formation, acyl chlorides like this compound are used to modify related heterocyclic scaffolds or to build precursors for such reactions. A notable example involves the synthesis of Ciminalum–thiazolidinone hybrid molecules. nih.gov These hybrids, created through the Knoevenagel condensation of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (Ciminalum) with various 4-thiazolidinones, have demonstrated significant anticancer activity. nih.gov This highlights the importance of the chloro-substituted moiety in imparting biological activity to the final hybrid molecule. nih.gov

The azetidin-2-one, or β-lactam, ring is a core structural component of many important antibiotics, including penicillins and cephalosporins. nih.gov The Staudinger cycloaddition is a classic and versatile method for synthesizing this four-membered ring. The reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com

Acyl chlorides, such as this compound, are convenient precursors for the in situ generation of ketenes. Treatment of the acyl chloride with a non-nucleophilic base, like triethylamine, eliminates hydrogen chloride to form the highly reactive ketene intermediate. This ketene can then be trapped by an imine present in the reaction mixture to yield the desired azetidinone scaffold. mdpi.com This synthetic strategy allows for the construction of a diverse library of β-lactam derivatives by varying the substituents on both the acyl chloride and the imine. nih.gov

Table 2: Applications in Heterocyclic Synthesis

Heterocyclic Scaffold Synthetic Method Key Reagent Type Biological Relevance
Thiazolidinone Cyclization/Condensation Thio-compounds & Precursors Anti-inflammatory, Anticancer

This table outlines the synthesis and importance of key heterocyclic systems derived from reactions involving acyl chlorides.

Applications in Polymer Science

Beyond its use in the synthesis of small molecules, this compound also finds application in polymer science. Specifically, it has been used to prepare chloro-telechelic macroinitiators. chemicalbook.comsigmaaldrich.comchemicalbook.com

In polymer chemistry, a "telechelic" polymer is a macromolecule that has reactive functional groups at its chain ends. A "macroinitiator" is a polymer chain that can initiate the polymerization of other monomers. Therefore, a chloro-telechelic macroinitiator is a polymer chain bearing one or more chlorine atoms at its ends, which can be used to start a new polymerization process, typically a controlled radical polymerization like Atom Transfer Radical Polymerization (ATRP).

By using this compound as an initiator, a polymer chain can be grown with a reactive chloride terminus. This macroinitiator can then be used to synthesize block copolymers, which are polymers composed of two or more different polymer chains linked together. This capability makes this compound a useful tool for creating advanced polymeric materials with tailored properties.

Preparation of Chloro-Telechelic Macroinitiators for Polymerization

This compound serves as an essential tool in polymer chemistry for the synthesis of chloro-telechelic macroinitiators. These macroinitiators are polymers with reactive chlorine end-groups, which can then initiate further polymerization reactions, leading to the formation of block copolymers. The reaction of this compound with a diol or other difunctional molecule allows for the introduction of the chloro-phenylacetyl moiety at both ends of the polymer chain. This process is fundamental for creating polymers with well-defined architectures and functionalities.

Functionalization of Cellulose (B213188) for Advanced Polymer Materials

The field of material science has seen innovative applications of this compound in the chemical modification of cellulose. By reacting the hydroxyl groups of cellulose with this compound, the properties of this natural polymer can be significantly altered. This functionalization introduces phenylacetyl groups onto the cellulose backbone, which can enhance its thermal stability, solubility in organic solvents, and compatibility with other polymers. Such modifications are crucial for the development of advanced composite materials, films, and specialty papers with tailored properties. Research has explored various methods for cellulose functionalization to create materials with enhanced characteristics. capes.gov.brresearchgate.net

Role as a Key Building Block in Complex Organic Molecule Synthesis

The dual reactivity of this compound makes it a cornerstone in the synthesis of a wide array of complex organic molecules. Its ability to participate in various reactions allows for the efficient construction of intricate molecular frameworks.

Synthesis of Alpha-Chloroamides as Versatile Synthons

A significant application of this compound is in the synthesis of α-chloroamides. These compounds are valuable intermediates in organic synthesis. The reaction involves the acylation of a primary or secondary amine with this compound. mdpi.com This straightforward reaction provides access to a diverse range of α-chloroamides, which can be further modified. researchgate.netnih.gov The resulting α-chloroamides are not merely stable end-products; they serve as versatile synthons, or synthetic building blocks. The presence of the chlorine atom alpha to the carbonyl group allows for subsequent nucleophilic substitution reactions, opening pathways to a variety of functionalized amide derivatives. rsc.org For instance, these α-chloroamides can be used in the synthesis of biologically active compounds and other complex molecular targets. ekb.eg

Synthetic Routes to Alpha-Hydroxy, Alpha-Amino, and Alpha-Mercapto Acids through Nucleophilic Substitution

The chlorine atom in the α-position of the phenylacetyl group is susceptible to nucleophilic attack. This reactivity is harnessed to synthesize a variety of α-substituted carboxylic acid derivatives. By reacting this compound or its corresponding esters with appropriate nucleophiles, a range of important compounds can be prepared.

Alpha-Hydroxy Acids: Reaction with water or hydroxide (B78521) ions leads to the formation of α-hydroxyphenylacetic acid (mandelic acid) derivatives.

Alpha-Amino Acids: Amines can displace the chloride to yield α-aminophenylacetic acid derivatives, which are precursors to peptides and other biologically important molecules.

Alpha-Mercapto Acids: Thiol nucleophiles react to form α-mercaptophenylacetic acid derivatives, which have applications in various fields, including medicinal chemistry.

These nucleophilic substitution reactions are fundamental in transforming the simple starting material into a variety of more complex and functionalized molecules. nih.gov

Formation of Alpha,Beta-Epoxy Esters

This compound is a key reactant in the Darzens condensation reaction, which is a classic method for the formation of α,β-epoxy esters, also known as glycidic esters. organic-chemistry.orgwikipedia.org In this reaction, the enolate of an α-haloester, in this case, derived from a this compound derivative, reacts with an aldehyde or ketone. mychemblog.com The resulting intermediate undergoes an intramolecular nucleophilic substitution to form an epoxide ring. wikipedia.orgmychemblog.comgoogle.com These glycidic esters are valuable intermediates that can be converted into a variety of other compounds, including aldehydes, ketones, and α-hydroxy esters. researchgate.net

Catalytic Methodologies Utilizing or Involving this compound

The reactivity of this compound can be harnessed and directed through various catalytic systems, enabling its participation in a range of synthetic transformations. A key area of its application is in catalyzed addition reactions, particularly with strained ring systems like epoxides.

Catalyzed Addition Reactions (e.g., to Epoxides)

The addition of acyl chlorides to epoxides is a powerful method for the synthesis of β-chloro esters, which are valuable intermediates in organic synthesis. This transformation is often facilitated by catalysts that can activate either the epoxide or the acyl chloride, or both. While direct catalytic examples involving this compound are not extensively documented in publicly available research, analogous reactions with other acyl chlorides provide a strong basis for its potential applications.

Lewis acids are common catalysts for the ring-opening of epoxides. pressbooks.pubpressbooks.pub The reaction is initiated by the coordination of the Lewis acid to the oxygen atom of the epoxide, which polarizes the C-O bonds and makes the epoxide more susceptible to nucleophilic attack. In the context of an acyl chloride reaction, the chloride ion from the acyl chloride or another chloride source can then attack one of the epoxide carbons, leading to the formation of a β-chloro alkoxide intermediate. This intermediate subsequently reacts with the acyl portion to yield the final β-chloro ester product. The regioselectivity of the nucleophilic attack generally depends on the substitution pattern of the epoxide, with attack occurring at the less substituted carbon in a reaction following an SN2-like pathway, or at the more substituted carbon in an SN1-like process. pressbooks.pub

A notable and highly efficient catalytic system for the reaction of epoxides with acyl chlorides employs silica-supported hexaalkylguanidinium chloride (PBGSiCl). acs.org This catalyst has demonstrated significant chemo- and regiospecific activity in the ring-opening of various epoxides with different acyl chlorides, affording β-chloro esters in high yields under neutral conditions. acs.org The neutrality of the reaction conditions is a significant advantage, as it enhances product stability and simplifies isolation. acs.org

The reaction mechanism with the guanidinium (B1211019) salt catalyst is proposed to involve the activation of the acyl chloride. The reaction of pyridine (B92270) with chlorocarbonylated compounds, for instance, is known to yield acyl pyridinium (B92312) intermediates that can then react with epoxides. acs.org A similar activation may occur with the guanidinium catalyst.

The general applicability of this catalytic method is demonstrated by the successful reaction of a variety of monosubstituted epoxides with different acyl chlorides. The reaction is typically carried out in the presence of a small molar equivalent of the PBGSiCl catalyst at elevated temperatures. The results of these studies indicate that this methodology is a viable and effective way to synthesize β-chloro esters. acs.org

Given the established reactivity of acyl chlorides in these catalyzed additions, it is highly probable that this compound would undergo a similar reaction with epoxides in the presence of a suitable catalyst like PBGSiCl or a Lewis acid. The resulting products would be valuable 2-(2-chloro-2-phenylacetoxy)-1-chloroalkanes.

The table below summarizes the research findings for the catalytic addition of various acyl chlorides to epoxides, showcasing the versatility of the catalytic approach.

EpoxideAcyl ChlorideCatalystTemperature (°C)Time (h)ProductYield (%)
Propylene oxideAcetyl chloridePBGSiCl8032-Acetoxy-1-chloropropane95
Propylene oxidePropionyl chloridePBGSiCl8041-Chloro-2-propionoxypropane92
Propylene oxideBenzoyl chloridePBGSiCl10062-Benzoyloxy-1-chloropropane90
EpichlorohydrinAcetyl chloridePBGSiCl8052-Acetoxy-1,3-dichloropropane93
EpichlorohydrinPropionyl chloridePBGSiCl8051,3-Dichloro-2-propionoxypropane91
1,2-EpoxybutaneAcetyl chloridePBGSiCl8042-Acetoxy-1-chlorobutane94
Styrene oxideAcetyl chloridePBGSiCl8082-Acetoxy-1-chloro-1-phenylethane85

Table 1: Catalytic Addition of Acyl Chlorides to Epoxides (Data sourced from Gros et al., 1994 acs.org)

Derivatives and Analogues of 2 Chloro 2 Phenylacetyl Chloride in Contemporary Research

Structure-Reactivity Relationship Studies in Halogenated Phenylacetyl Chlorides

The reactivity of halogenated phenylacetyl chlorides is significantly influenced by the nature of the halogen atom substituted at the alpha-carbon (the carbon adjacent to the carbonyl group). This substitution directly impacts the electrophilicity of the carbonyl carbon and the stability of intermediates formed during reactions.

Comparative Analysis with 2-Bromo-2-phenylacetyl Chloride and Related Analogues

In nucleophilic acyl substitution reactions, the rate is often determined by the ability of the leaving group to depart. When comparing 2-chloro-2-phenylacetyl chloride with its analogue, 2-bromo-2-phenylacetyl chloride, the primary difference lies in the leaving group potential of the halide at the α-position during certain reactions and the inherent reactivity differences between the C-Cl and C-Br bonds.

The reactivity of acyl halides is largely governed by two main factors: the electronegativity of the halogen and its ability to act as a good leaving group. For acyl halides in general (e.g., acetyl bromide vs. acetyl chloride), the acyl bromide is more reactive. quora.comquora.com This increased reactivity is attributed to the fact that bromide is a better leaving group than chloride. quora.comquora.com Several factors contribute to this:

Bond Strength : The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, requiring less energy to break. quora.comquora.com

Basicity : Weaker bases are better leaving groups. Iodide is the best leaving group among common halides, followed by bromide, and then chloride (I⁻ > Br⁻ > Cl⁻ > F⁻), because it is the weakest base. brainly.comlibretexts.org

Polarizability : The larger size of the bromide ion allows its negative charge to be dispersed over a larger volume, stabilizing it more effectively as it departs. brainly.comstudentdoctor.net

These principles suggest that 2-bromo-2-phenylacetyl chloride is more reactive in nucleophilic substitution reactions than this compound. The α-bromine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the bromo derivative is often favored in syntheses that depend on halogenation-dependent reactions.

Property2-Bromo-2-phenylacetyl ChlorideThis compoundReference
ReactivityHigherLower quora.comquora.com
ReasonBromide is a better leaving group.Chloride is a less effective leaving group compared to bromide. quora.combrainly.comlibretexts.org
C-Halogen Bond StrengthWeaker (~285 kJ/mol)Stronger (~327 kJ/mol) quora.comquora.com

N-Substituted Amide Derivatives Derived from this compound

The high reactivity of the acyl chloride function in this compound makes it an excellent electrophile for reactions with nucleophiles like amines, leading to the formation of N-substituted amides. These derivatives serve as important intermediates in the synthesis of more complex molecules.

Synthesis and Reactivity of N-(2-Chloroethyl)-2-phenylacetamide

The synthesis of N-(2-chloroethyl)-2-phenylacetamide is a direct application of the reactivity of an acyl chloride with an amine. The process involves the reaction of a phenylacetyl chloride derivative with 2-chloroethylamine. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.

The general reaction mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation of the nitrogen by the base to form the stable amide bond.

Synthesis of N-(2-Chloroethyl)-2-phenylacetamide
ParameterConditionReference
Reactants2-Phenylacetyl Chloride, 2-Chloroethylamine
BaseTriethylamine (to scavenge HCl)
SolventDichloromethane (balances reactivity and solubility)
Temperature0–25°C to minimize side reactions
Typical Yield70–80% after laboratory purification

The resulting compound, N-(2-chloroethyl)-2-phenylacetamide, is itself a reactive intermediate. Its chemical behavior is characterized by the presence of two key functional groups: the stable amide linkage and the reactive terminal chloroethyl group. This terminal chlorine atom can be displaced by various nucleophiles, such as amines or thiols, in nucleophilic substitution reactions. This reactivity allows for further molecular elaboration, making it a useful building block in medicinal chemistry.

Design and Synthesis of Hybrid Molecules Incorporating the 2-Chloro-2-phenylacetyl Moiety

The concept of molecular hybridization involves covalently linking two or more pharmacophores (active molecular fragments) to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, enhanced potency, or a dual mode of action. nih.gov The 2-chloro-2-phenylacetyl moiety, or more commonly the related 2-chloro-N-substituted acetamide (B32628) structure, serves as a versatile building block in the synthesis of such hybrids. ijpsr.infonih.gov

In a typical synthetic strategy, a 2-chloro-N-arylacetamide is prepared and then reacted with a second molecule containing a suitable nucleophile, such as a thiol. For instance, various 2-chloro-N-substituted-acetamides have been reacted with 2-mercaptobenzimidazole (B194830) to produce a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov Similarly, novel thieno quora.compyridines have been synthesized by reacting 2-mercaptonicotinonitrile (B1308631) derivatives with 2-chloro-N-arylacetamides in the presence of a base. nih.gov

These synthetic approaches demonstrate how the chloroacetamide fragment acts as an effective linker, covalently connecting a phenylacetamide-type structure with other heterocyclic systems known for their biological activities. nih.govnih.gov The design of these hybrids often leverages the established biological profiles of the constituent parts to create new chemical entities with potential therapeutic applications. nih.govijpsr.info

Computational Chemistry and Advanced Spectroscopic Characterization of 2 Chloro 2 Phenylacetyl Chloride Systems

Theoretical Studies on Reaction Mechanisms and Transient Intermediates

While computational studies specifically targeting 2-chloro-2-phenylacetyl chloride are not abundant in the literature, extensive theoretical work on analogous compounds, such as phenylacetyl chloride and chloroacetyl chloride, provides a robust framework for understanding its behavior. These models are crucial for predicting reaction pathways and the stability of intermediates.

The reaction of acyl chlorides with nucleophiles is a cornerstone of organic synthesis. Computational studies, often employing density functional theory (DFT), investigate whether these reactions proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. academie-sciences.fr For simple acyl chlorides, theoretical calculations have explored the potential energy surfaces for reactions with various nucleophiles. academie-sciences.fr These studies indicate that the pathway can be highly dependent on the nucleophile, the solvent, and the substituents on the acyl chloride. The presence of the α-chloro and phenyl groups in this compound introduces significant steric and electronic effects that influence the accessibility of the carbonyl carbon and the stability of any potential intermediates.

The chloride ion is an effective leaving group, a property essential to the high reactivity of acyl chlorides. Computational chemistry allows for the quantification of leaving group ability, or nucleofugality, by calculating the energy barriers for its departure. Studies on related acyl chlorides have used molecular orbital theory to calculate the gas-phase stabilities of the resulting acylium ions. acs.org A more stable acylium cation corresponds to a lower reaction barrier for the ionization pathway (SN1-type). For this compound, the formation of the [C₆H₅CH(Cl)CO]⁺ acylium ion is stabilized by the phenyl group through resonance, yet potentially destabilized by the inductive effect of the α-chloro substituent. Computational models can precisely parse these competing effects to predict the favorability of the ionization channel versus a bimolecular pathway.

Solvolysis, a reaction where the solvent acts as the nucleophile, is particularly sensitive to the structure of the substrate and the properties of the solvent. Computational studies on phenylacetyl chloride have demonstrated a mechanistic shift from a bimolecular addition-elimination channel in purely alcoholic solvents to a dissociative ionization (SN1) channel in more ionizing aqueous-alcoholic mixtures. acs.org This shift is rationalized by calculating the stabilities of the acylium ion intermediates. acs.org These findings suggest that the solvolysis of this compound would exhibit similar complex behavior. In less-ionizing media, a bimolecular mechanism is expected to dominate. As the solvent ionizing power increases, the SN1 pathway, proceeding through the stabilized α-chloro-α-phenylacylium cation, would become more competitive, leading to a change in reaction kinetics and products. acs.org

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and analyzing its purity.

¹H NMR: The proton spectrum is expected to show two main signals: a singlet for the single proton on the α-carbon (methine proton) and a complex multiplet for the five protons of the phenyl group.

¹³C NMR: The carbon spectrum provides information on each unique carbon atom in the molecule, including the carbonyl carbon.

Below are the predicted chemical shifts (δ) in parts per million (ppm), which are useful for structural verification.

NucleusPredicted Chemical Shift (ppm)AssignmentRationale
¹H~6.0 - 6.5-CH(Cl)-Deshielded by adjacent phenyl, carbonyl, and chlorine groups.
¹H~7.3 - 7.6-C₆H₅Typical range for aromatic protons.
¹³C~168 - 172-C=OCharacteristic region for acyl chloride carbonyl carbons.
¹³C~135 - 140C (ipso)Aromatic carbon attached to the acyl group.
¹³C~128 - 131C (ortho, meta, para)Range for substituted benzene (B151609) ring carbons.
¹³C~65 - 70-CH(Cl)-Aliphatic carbon attached to a chlorine atom and a phenyl group.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound (C₈H₆Cl₂O), the molecular weight is approximately 189.04 g/mol . fishersci.com

A key feature in its mass spectrum would be the isotopic pattern caused by the two chlorine atoms. Each chlorine atom has two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. docbrown.info This results in a characteristic pattern for the molecular ion [M]⁺ and any chlorine-containing fragments, appearing as clusters of peaks two mass units apart.

The fragmentation of the molecular ion would likely proceed through several predictable pathways, including alpha-cleavage common to carbonyl compounds and the loss of stable neutral molecules or radicals.

Predicted m/zFragment Ion FormulaProposed Fragmentation Pathway
188/190/192[C₈H₆Cl₂O]⁺Molecular ion peak cluster. The relative intensities would follow the statistical distribution of ³⁵Cl and ³⁷Cl isotopes.
153/155[C₈H₆ClO]⁺Loss of a chlorine radical (Cl•) from the benzylic position.
125/127[C₇H₆Cl]⁺Loss of carbon monoxide (CO) from the [C₈H₆ClO]⁺ fragment.
118[C₈H₆O]⁺Loss of two chlorine radicals, though less likely in a single step.
90[C₇H₆]⁺Loss of a chlorine radical from the [C₇H₆Cl]⁺ fragment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

The spectroscopic analysis of this compound provides critical insights into its molecular structure and electronic properties. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying key functional groups and understanding the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups in a molecule. In the case of this compound, the most prominent feature in its IR spectrum is the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically observed at a high frequency, generally in the range of 1775–1810 cm⁻¹. pharmaffiliates.com The high frequency of this absorption is characteristic of acyl chlorides and is a result of the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond.

In addition to the carbonyl stretch, the IR spectrum of this compound would also exhibit characteristic absorptions for the C-Cl bond, typically in the range of 550–730 cm⁻¹. pharmaffiliates.com The aromatic phenyl group will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region. The specific vibrational frequencies can be influenced by the conformation of the molecule and the presence of the chlorine atom on the acetyl group.

A comparative analysis with a similar, yet simpler, molecule, phenylacetyl chloride, can be illustrative. For phenylacetyl chloride, the IR spectrum shows a strong C=O absorption band. chemicalbook.com The introduction of a chlorine atom at the alpha-position in this compound is expected to further shift the C=O stretching frequency to a higher wavenumber due to the additional inductive effect.

Interactive Data Table: Typical Infrared Absorption Frequencies for Acyl Chlorides

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
C=O (Acyl Chloride)1775–1810StrongHigh frequency due to the inductive effect of chlorine.
C-Cl Stretch550–730Medium to StrongCan be complex due to conformational isomers.
Aromatic C-H Stretch3000–3100Medium to WeakCharacteristic of the phenyl group.
Aromatic C=C Stretch1450–1600Medium to WeakMultiple bands are often observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Acyl chlorides, including this compound, typically exhibit two main absorption bands in the UV region. nih.gov These correspond to:

π → π* transition: This is a high-energy transition associated with the π-electrons of the carbonyl group and the aromatic ring. It is expected to occur at a wavelength below 200 nm.

n → π* transition: This is a lower-energy transition involving the non-bonding (n) electrons of the oxygen atom in the carbonyl group. For acyl chlorides, this transition is typically observed around 235 nm. nih.gov

The presence of the phenyl group conjugated with the carbonyl group influences the position and intensity of these absorptions. The specific λmax values for this compound would be valuable for quantitative analysis and for studying its electronic properties in different solvent environments.

Chromatographic Methods (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for these purposes.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its reactive nature, direct analysis of this compound by GC can be challenging. The high temperatures of the injector and column can lead to degradation, and the compound's reactivity can result in interactions with the stationary phase. ekb.eg

A common strategy to overcome these challenges is derivatization. For instance, chloroacetyl chloride, a related compound, has been successfully analyzed by GC after derivatization with methanol (B129727) to form the more stable methyl chloroacetate. japsonline.comjapsonline.com A similar approach could be applied to this compound, where it could be converted to its corresponding ester or amide prior to GC analysis. This not only improves thermal stability but can also enhance the chromatographic peak shape and detection sensitivity.

For reaction monitoring, GC can be used to track the disappearance of starting materials and the appearance of products over time. For example, in the synthesis of a pharmaceutical intermediate where this compound is used as a reagent, GC analysis of aliquots from the reaction mixture (after derivatization) can provide a quantitative measure of the reaction's progress.

Interactive Data Table: Example GC Method Parameters for a Related Compound (Chloroacetyl Chloride after Derivatization)

ParameterValue
ColumnDB-Wax (polyethylene glycol)
Injection ModeSplit (10:1)
Carrier GasHelium
DetectorFlame Ionization Detector (FID)
Oven ProgramInitial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 220°C, hold for 5 min
Derivatizing AgentMethanol

Note: This is an example based on a related compound and would require optimization for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For the analysis of this compound, reversed-phase HPLC is a common approach. However, due to the compound's reactivity with protic solvents like water and methanol, which are common in reversed-phase mobile phases, careful method development is required. nih.gov

Derivatization is also a valuable strategy in HPLC analysis of acyl chlorides. Reaction with a suitable derivatizing agent can produce a stable, UV-active derivative that is amenable to reversed-phase HPLC. For example, 2-nitrophenylhydrazine (B1229437) has been used as a derivatizing reagent for the trace analysis of acyl chlorides, with the resulting derivatives showing strong UV absorbance at around 395 nm, which minimizes interference from the sample matrix. researchgate.netchemicalbook.com

HPLC is particularly useful for purity assessment, allowing for the separation of this compound from its impurities, such as the corresponding carboxylic acid (2-chloro-2-phenylacetic acid) formed from hydrolysis. It is also a key tool for monitoring reactions, such as in the synthesis of amides or esters from this compound, where the consumption of the acyl chloride and the formation of the product can be accurately quantified. nih.gov

Interactive Data Table: Example HPLC Method Parameters for Acyl Chloride Analysis (with Derivatization)

ParameterValue
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile (B52724):Water gradient
DetectorUV-Vis (e.g., at 395 nm after derivatization)
Flow Rate1.0 mL/min
Derivatizing Agent2-Nitrophenylhydrazine

Note: This is a generalized example and would need to be optimized for the specific analysis of this compound and its derivatives.

X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives

While this compound is a liquid at room temperature, its derivatives are often crystalline solids. X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state of these derivatives. This information is crucial for understanding stereochemistry, intermolecular interactions, and the influence of the 2-chloro-2-phenylacetyl moiety on the crystal packing.

A relevant example is the X-ray crystal structure analysis of 2-chloro-N-phenylacetamide, a derivative of chloroacetyl chloride. nih.govresearchgate.net In this structure, the conformations of the N-H and C=O bonds are anti to each other, while the C-Cl and C=O bonds in the side chain are syn. The molecules are linked by N-H···O hydrogen bonds, forming infinite chains. nih.govresearchgate.net

For a derivative of this compound, such as an N-aryl-2-chloro-2-phenylacetamide, X-ray diffraction would reveal:

The bond lengths and angles of the entire molecule, including the phenyl ring and the amide linkage.

The torsional angles, which define the conformation of the molecule.

The nature of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the crystal packing.

The absolute configuration of chiral centers if a chiral derivative is synthesized.

The solid-state structure of these derivatives provides invaluable information that can be correlated with their physical properties and can aid in the design of new molecules with desired solid-state characteristics.

Interactive Data Table: Example Crystallographic Data for a Related Derivative (2-Chloro-N-phenylacetamide)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.934(2)
b (Å)9.613(2)
c (Å)9.034(2)
β (°)108.33(3)
Volume (ų)819.3(3)
Z4
Hydrogen BondingN-H···O

Source: Adapted from crystallographic data for 2-chloro-N-phenylacetamide. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-chloro-2-phenylacetyl chloride, and what are the critical parameters affecting yield?

  • Methodological Answer : The compound is synthesized via chlorination of phenylacetic acid derivatives using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A key protocol involves generating reactive ketene intermediates by treating this compound with triethylamine, enabling cycloaddition reactions (e.g., azetidinone formation) . Critical parameters include reaction temperature (typically 0–5°C to control exothermicity), stoichiometric ratios (excess chlorinating agent to ensure complete conversion), and anhydrous conditions to prevent hydrolysis. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 80–90°C at 10 mmHg) is recommended to achieve ≥90% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : The acyl chloride (-COCl) group appears as a deshielded carbonyl carbon at ~170 ppm in ¹³C NMR. The aromatic protons (C₆H₅) show multiplet signals at 7.3–7.5 ppm in ¹H NMR .
  • IR Spectroscopy : Strong absorbance at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and 750 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 189 (M⁺) and fragment ions at m/z 154 (loss of Cl) validate the molecular structure .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid skin/eye contact and inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis releasing HCl gas .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize decomposition. Compatibility tests with storage materials (e.g., glass > PTFE) are critical .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom at the α-position enhances electrophilicity, making it more reactive than acetyl chloride but less than trichloroacetyl chloride. Kinetic studies show faster aminolysis with primary amines (e.g., benzylamine) due to reduced steric hindrance compared to bulkier acyl chlorides. Solvent polarity (e.g., dichloromethane vs. THF) significantly impacts reaction rates, with polar aprotic solvents accelerating nucleophilic attack .

Q. What strategies are effective in resolving contradictory data regarding the compound's stability under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Conduct stress tests at elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation products (e.g., phenylacetic acid via hydrolysis).
  • Analytical Cross-Validation : Use HPLC-MS to quantify residual purity and GC-MS to detect volatile degradation byproducts (e.g., HCl, CO₂) .
  • Inert Atmosphere Optimization : Compare decomposition rates under N₂ vs. ambient air to validate the necessity of inert storage .

Q. What mechanistic pathways explain the formation of azetidinones from this compound in cycloaddition reactions?

  • Methodological Answer : The reaction proceeds via ketene intermediate generation (using Et₃N to deprotonate the acyl chloride), followed by [2+2] cycloaddition with imines (e.g., dicyclohexylcarbodiimide). Density Functional Theory (DFT) studies suggest a stepwise mechanism: (1) nucleophilic attack by the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate, and (2) ring closure to yield the β-lactam (azetidinone) . Solvent effects (e.g., toluene vs. acetonitrile) and temperature (−20°C to 25°C) modulate regioselectivity and enantiomeric excess.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.